4-((2-Hydroxy-5-nitro-benzylidene)-amino)-benzonitrile
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Overview
Description
4-((2-Hydroxy-5-nitro-benzylidene)-amino)-benzonitrile is an organic compound with a complex structure that includes both hydroxy and nitro functional groups
Preparation Methods
The synthesis of 4-((2-Hydroxy-5-nitro-benzylidene)-amino)-benzonitrile typically involves a multi-step process. One common method includes the condensation reaction between 2-hydroxy-5-nitrobenzaldehyde and 4-aminobenzonitrile. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature conditions to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
4-((2-Hydroxy-5-nitro-benzylidene)-amino)-benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The hydroxy and nitro groups can participate in electrophilic and nucleophilic substitution reactions, respectively. Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-((2-Hydroxy-5-nitro-benzylidene)-amino)-benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-((2-Hydroxy-5-nitro-benzylidene)-amino)-benzonitrile involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The hydroxy group can form hydrogen bonds with target molecules, influencing their activity and function . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 4-((2-Hydroxy-5-nitro-benzylidene)-amino)-benzonitrile include:
2-Hydroxy-5-nitrobenzaldehyde: A precursor in the synthesis of the target compound.
4-Aminobenzonitrile: Another precursor used in the synthesis.
2-(2-Hydroxy-5-nitro-benzylidene)-benzo[b]thiophen-3-one: A compound with similar structural features but different biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
5265-04-3 |
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Molecular Formula |
C14H9N3O3 |
Molecular Weight |
267.24 g/mol |
IUPAC Name |
4-[(2-hydroxy-5-nitrophenyl)methylideneamino]benzonitrile |
InChI |
InChI=1S/C14H9N3O3/c15-8-10-1-3-12(4-2-10)16-9-11-7-13(17(19)20)5-6-14(11)18/h1-7,9,18H |
InChI Key |
YTIPXVOVERFPRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)N=CC2=C(C=CC(=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
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